2-(S-Methylsulfonimidoyl)ethanamine
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Overview
Description
(2-aminoethyl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C3H10N2OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanethiol with formaldehyde and ammonia, followed by oxidation to form the sulfanone . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (2-aminoethyl)(imino)methyl-lambda6-sulfanone may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-aminoethyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone to corresponding thiols or sulfides.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
(2-aminoethyl)(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-aminoethyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-aminoethyl)(imino)(4-methylphenyl)-lambda6-sulfanone: This compound has a similar structure but includes a methylphenyl group, which may alter its chemical properties and applications.
imino(2-methoxyethyl)methyl-lambda6-sulfanone:
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C3H10N2OS |
---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
2-(methylsulfonimidoyl)ethanamine |
InChI |
InChI=1S/C3H10N2OS/c1-7(5,6)3-2-4/h5H,2-4H2,1H3 |
InChI Key |
PPGJJYKGPBMLBB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CCN |
Origin of Product |
United States |
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